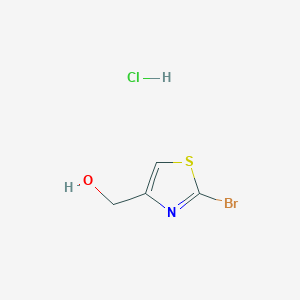

(2-Bromo-1,3-thiazol-4-yl)methanol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-bromo-1,3-thiazol-4-yl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNOS.ClH/c5-4-6-3(1-7)2-8-4;/h2,7H,1H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVKFBUUFRFGQQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)Br)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (2-Bromo-1,3-thiazol-yl)methanol Derivatives

Section 1: Molecular Profile and Physicochemical Properties

The (bromo-thiazol-yl)methanol scaffold is a cornerstone building block in medicinal chemistry. It combines a reactive bromine atom, ideal for molecular elaboration, with a stable, bio-isosteric thiazole ring and a functional methanol group for further derivatization.

The representative compound, (2-Bromo-1,3-thiazol-5-yl)methanol, possesses the following key properties:

| Property | Value | Source(s) |

| CAS Number | 687636-93-7 | [1] |

| Molecular Formula | C₄H₄BrNOS | [1] |

| Molecular Weight | 194.05 g/mol | [1] |

| Appearance | Solid | |

| Boiling Point | 288.3°C at 760 mmHg | [1] |

| Storage | 2-8°C, Keep in dark place, sealed in dry | [1][2] |

The Hydrochloride Salt Form

The requested hydrochloride salt of (2-Bromo-1,3-thiazol-4-yl)methanol is formed by the protonation of the basic nitrogen atom in the thiazole ring by hydrochloric acid. This transformation is a standard practice in drug development for several reasons:

-

Increased Aqueous Solubility: The ionic nature of the salt form significantly enhances solubility in polar protic solvents, including water, which is crucial for formulation and biological testing.

-

Improved Stability and Handling: Crystalline salts are often more stable and less hygroscopic than their free-base counterparts, simplifying handling, purification, and storage.

-

Causality of Choice: Researchers opt for salt forms to overcome the poor solubility often associated with neutral heterocyclic compounds, thereby improving their bioavailability and suitability for in-vitro and in-vivo assays.

Caption: Structures of the representative isomer and the proposed hydrochloride salt.

Section 2: Synthesis and Mechanistic Considerations

The synthesis of brominated thiazole derivatives can be approached through several established routes. A common and robust method involves the construction of the thiazole ring followed by selective bromination, or the use of brominated starting materials.

Plausible Synthetic Workflow: Hantzsch Thiazole Synthesis Adaptation

A logical and field-proven approach is a variation of the Hantzsch synthesis, which involves the condensation of a thioamide with an α-halocarbonyl compound.

Step-by-Step Protocol:

-

Preparation of 1,3-dichloroacetone: Start with a suitable α,α'-dihaloketone. 1,3-dichloroacetone is a commercially available and effective precursor.

-

Thioamide Formation: Prepare bromo-thioacetamide. This key intermediate can be challenging to handle but is essential for introducing the C2-bromo substituent directly.

-

Cyclocondensation: React bromo-thioacetamide with 1,3-dichloroacetone in a suitable solvent like ethanol or DMF. The reaction proceeds via nucleophilic attack of the thioamide sulfur onto one of the carbonyl-activated carbons, followed by intramolecular cyclization and dehydration to form the thiazole ring.

-

Reduction to Methanol: The resulting (2-Bromo-1,3-thiazol-4-yl)carbaldehyde or a related ester is then selectively reduced to the target methanol using a mild reducing agent like sodium borohydride (NaBH₄) to avoid reduction of the C-Br bond.

-

Salt Formation: The purified free-base is dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treated with a stoichiometric amount of HCl (often as a solution in dioxane or ether) to precipitate the hydrochloride salt.

Caption: Key reactive sites and potential synthetic transformations.

Section 4: Spectroscopic and Analytical Characterization

While specific spectra for the requested compound are unavailable, a senior scientist can reliably predict the key analytical signatures based on fundamental principles and data from related structures. [3][4]

-

¹H NMR:

-

Thiazole Proton: A singlet is expected for the proton on the thiazole ring (at C4 or C5), typically in the aromatic region (δ 7.0-8.0 ppm). [3] * Methylene Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) would appear around δ 4.5-5.0 ppm.

-

Hydroxyl Proton (-OH): A broad singlet, whose chemical shift is dependent on concentration and solvent, typically between δ 2.0-5.0 ppm.

-

-

¹³C NMR:

-

C-Br Carbon (C2): This carbon is significantly deshielded and would appear downfield, typically in the δ 140-155 ppm range.

-

Other Thiazole Carbons: These would appear in the aromatic region, generally between δ 110-150 ppm.

-

Methylene Carbon (-CH₂OH): Expected to be in the δ 55-65 ppm range.

-

-

Mass Spectrometry (MS):

-

The most telling feature is the isotopic pattern of the molecular ion (M⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum will exhibit two peaks of nearly equal intensity for any bromine-containing fragment, separated by 2 mass units (M⁺ and M⁺+2). This provides definitive confirmation of the presence of a single bromine atom. [3]

-

Section 5: Safety, Handling, and Storage

Brominated heterocyclic compounds require careful handling due to their potential toxicity and reactivity. [5][6]The following protocols are based on safety data for the representative isomer and general best practices. [7][8]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |

|---|---|---|---|

| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |

| Respiratory Irritation | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |

| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |

| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |

Self-Validating Handling Protocol

Objective: To ensure user safety and compound integrity by minimizing exposure and preventing contamination.

-

Engineering Controls Assessment: ALWAYS handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors. [5]Ensure safety shower and eyewash stations are accessible and tested.

-

Personal Protective Equipment (PPE) Verification:

-

Gloves: Wear nitrile or neoprene gloves. Check for tears or punctures before use.

-

Eye Protection: Use chemical safety goggles and a face shield. [5] * Lab Coat: A flame-resistant lab coat is mandatory.

-

-

Dispensing and Weighing:

-

Conduct all transfers within the fume hood.

-

Use spatulas and weighing paper dedicated to this compound to avoid cross-contamination.

-

Tare the balance with the receiving vessel before adding the compound to minimize time spent with the open container.

-

-

Reaction Setup:

-

Add the compound to the reaction vessel under an inert atmosphere (e.g., nitrogen or argon) if performing moisture-sensitive reactions (like cross-couplings).

-

-

Decontamination and Waste Disposal:

-

Wipe down all surfaces, spatulas, and the external surfaces of the container with a suitable solvent (e.g., isopropanol) after use.

-

Dispose of all contaminated materials (gloves, weighing paper, pipette tips) in a clearly labeled hazardous waste container in accordance with institutional regulations. [7]6. Storage: Store the compound in a tightly sealed container in a cool, dry, dark, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. [2]Recommended storage temperature is 2-8°C. [1]

-

Section 6: Applications in Medicinal Chemistry and Drug Discovery

The thiazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. [9]Its derivatives are known to possess a wide spectrum of biological activities. [10]

-

Antimicrobial Agents: The thiazole ring is a key component of many compounds with potent antibacterial and antifungal properties. [9][11][12]* Anticancer Agents: Thiazole-based compounds have been developed as inhibitors of various kinases and other enzymes involved in cancer progression. [13]* Anti-inflammatory and Antiviral Activity: The scaffold is also explored for its potential in developing anti-inflammatory and antiviral drugs. [9] The strategic importance of (2-Bromo-1,3-thiazol-yl)methanol hydrochloride lies in its role as a versatile intermediate. It enables drug discovery teams to rapidly synthesize libraries of novel compounds around a proven pharmacophore. The bromine atom allows for systematic exploration of one vector of chemical space, while the methanol group provides an orthogonal handle for exploring another, making it a powerful tool in the lead optimization phase of drug development. [14]

References

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking . National Institutes of Health (NIH). Available at: [Link]

-

Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations . Dolly Corporation. Available at: [Link]

-

A Review on Synthesis and Biological Activity of Thiazole and its Derivatives . International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions . ResearchGate. Available at: [Link]

-

Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods . Lookchem. Available at: [Link]

-

Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials . MDPI. Available at: [Link]

-

Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties . PubMed Central. Available at: [Link]

-

Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions . PubMed. Available at: [Link]

-

Antibacterial Activity of Thiazole and its Derivatives: A Review . Biointerface Research in Applied Chemistry. Available at: [Link]

-

C‐S cross‐coupling reaction using 2‐bromobenzothiazole as substrate and... . ResearchGate. Available at: [Link]

-

BROMINE BROMINE - Safety Handbook . ICL Group. Available at: [Link]

-

Supporting Information for Selenium-catalyzed C–H/S–S bond activation . The Royal Society of Chemistry. Available at: [Link]

-

MSDS of (2-Bromo-thiazol-5-YL)-methanol . Capot Chemical. Available at: [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents . MDPI. Available at: [Link]

-

Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods . ResearchGate. Available at: [Link]

-

¹H NMR spectrum of the thiazole derivative B . ResearchGate. Available at: [Link]

-

Synthesis and Biological Activity of Natural Thiazoles: An Important Class of Heterocyclic Compounds . ResearchGate. Available at: [Link]

-

Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile . RSC Publishing. Available at: [Link]

-

Safety Data Sheet: Bromine . Carl ROTH. Available at: [Link]

-

Bromination . ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

-

A review on thiazole based compounds & it's pharmacological activities . Preprints.org. Available at: [Link]

-

Synthesis New and Novel Aryl Thiazole Derivatives Compounds . Oriental Journal of Chemistry. Available at: [Link]

-

A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties... . PubMed Central. Available at: [Link]

-

Working with Hazardous Chemicals . Organic Syntheses. Available at: [Link]

-

Suzuki cross-coupling reaction . YouTube. Available at: [Link]

-

(2-Methyl-1,3-thiazol-5-yl)methanol . PubChem. Available at: [Link]

Sources

- 1. 687636-93-7 | 2-Bromo-5-thiazolemethanol - Moldb [moldb.com]

- 2. 687636-93-7|2-Bromothiazole-5-methanol|BLD Pharm [bldpharm.com]

- 3. 2-Bromothiazole(3034-53-5) 1H NMR spectrum [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. dollycorporation.com [dollycorporation.com]

- 6. icl-group-sustainability.com [icl-group-sustainability.com]

- 7. capotchem.cn [capotchem.cn]

- 8. carlroth.com [carlroth.com]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. mdpi.com [mdpi.com]

- 13. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to (2-Bromo-1,3-thiazol-4-yl)methanol Hydrochloride: A Versatile Building Block in Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry and drug development, the strategic design and synthesis of novel molecular scaffolds are paramount to the discovery of new therapeutic agents. Among the myriad of heterocyclic compounds, the thiazole ring stands out as a privileged scaffold, present in a wide array of FDA-approved drugs and biologically active compounds.[1] This guide provides an in-depth technical overview of (2-Bromo-1,3-thiazol-4-yl)methanol hydrochloride (CAS No: 1609396-56-6), a key building block that offers synthetic versatility for the elaboration of complex molecular architectures.[2] This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical properties, synthesis, and potential applications.

Compound Identification and Physicochemical Properties

1.1. Nomenclature and Identifiers

-

Systematic Name: this compound

-

CAS Number: 1609396-56-6[2]

-

Molecular Formula: C₄H₅BrClNOS

-

Molecular Weight: 246.51 g/mol

-

Synonyms:

-

MFCD26959734

-

BB-4030768

-

1.2. Physicochemical Properties

While extensive experimental data for the hydrochloride salt is not widely published, we can infer its properties based on the known characteristics of the free base, (2-Bromo-1,3-thiazol-4-yl)methanol, and the general effects of salt formation.

| Property | (2-Bromo-1,3-thiazol-4-yl)methanol (Free Base - Predicted/Inferred) | This compound (Expected) | Rationale for Hydrochloride Salt Properties |

| Appearance | Likely a solid at room temperature | Crystalline solid | Salt formation typically leads to a more crystalline and stable solid form. |

| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and DMSO. | Expected to have enhanced aqueous solubility. | The ionic nature of the hydrochloride salt increases its polarity and ability to interact with water molecules. |

| Melting Point | Not widely reported. | Expected to have a higher and sharper melting point than the free base. | The ionic lattice of the salt requires more energy to disrupt than the intermolecular forces of the free base. |

| pKa | The thiazole nitrogen is weakly basic. | The protonated thiazolium ion will be acidic. | The hydrochloride salt is formed by the protonation of the basic nitrogen atom of the thiazole ring. |

The enhanced aqueous solubility of the hydrochloride salt is a significant advantage in many pharmaceutical and experimental settings. It facilitates the preparation of aqueous stock solutions for biological screening and can improve the bioavailability of resulting drug candidates.

Synthesis and Manufacturing

2.1. Synthesis of (2-Bromo-1,3-thiazol-4-yl)methanol (Free Base)

The synthesis of the free base can be envisioned starting from a suitable precursor, such as a 4-carboxy- or 4-formyl-2-bromothiazole derivative. A common and effective method involves the reduction of a corresponding ester.

Experimental Protocol: Synthesis of (2-Bromo-1,3-thiazol-4-yl)methanol

Materials:

-

Ethyl 2-bromo-1,3-thiazole-4-carboxylate

-

Lithium aluminium hydride (LiAlH₄) or Sodium borohydride (NaBH₄)

-

Anhydrous tetrahydrofuran (THF) or Methanol

-

Diethyl ether

-

Saturated aqueous solution of sodium sulfate (Na₂SO₄)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

Reaction Setup: A solution of ethyl 2-bromo-1,3-thiazole-4-carboxylate in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.

-

Reduction: A reducing agent such as lithium aluminium hydride (LiAlH₄) is added portion-wise to the stirred solution. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. Causality: LiAlH₄ is a powerful reducing agent capable of reducing esters to primary alcohols. The reaction is performed at low temperature to control its exothermicity.

-

Quenching: The reaction is carefully quenched by the sequential addition of water and a saturated aqueous solution of sodium sulfate to decompose the excess LiAlH₄ and the resulting aluminum salts.

-

Extraction and Drying: The resulting slurry is filtered, and the filtrate is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure (2-Bromo-1,3-thiazol-4-yl)methanol.

2.2. Conversion to this compound

The conversion of the free base to its hydrochloride salt is a straightforward acid-base reaction.

Experimental Protocol: Preparation of this compound

Materials:

-

(2-Bromo-1,3-thiazol-4-yl)methanol

-

Anhydrous diethyl ether or Dichloromethane

-

Hydrochloric acid solution in diethyl ether (e.g., 2 M) or gaseous hydrogen chloride

Procedure:

-

Dissolution: The purified (2-Bromo-1,3-thiazol-4-yl)methanol is dissolved in a minimal amount of anhydrous diethyl ether.

-

Acidification: A solution of hydrochloric acid in diethyl ether is added dropwise to the stirred solution at 0 °C.

-

Precipitation: The hydrochloride salt will precipitate out of the solution as a solid.

-

Isolation: The precipitate is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield this compound. Self-Validation: The formation of a precipitate upon addition of HCl is a strong indicator of successful salt formation. The purity can be confirmed by melting point analysis and spectroscopic methods.

Caption: Synthetic pathway for this compound.

Reactivity and Synthetic Utility

The synthetic utility of this compound lies in the reactivity of the 2-bromothiazole core. The bromine atom at the 2-position is susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at this position, making it a versatile scaffold for library synthesis in drug discovery programs.

The primary alcohol at the 4-position offers another handle for chemical modification. It can be oxidized to the corresponding aldehyde or carboxylic acid, or it can be converted to an ether, ester, or amine through various functional group interconversions.

Caption: Reactivity of the (2-Bromo-1,3-thiazol-4-yl)methanol scaffold.

Applications in Drug Discovery and Medicinal Chemistry

Thiazole-containing compounds have a rich history in medicinal chemistry, exhibiting a broad spectrum of biological activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The subject compound, this compound, serves as a valuable starting material for the synthesis of novel thiazole derivatives with therapeutic potential.

The 2-bromothiazole moiety is a key pharmacophore in several biologically active molecules. The ability to readily modify both the 2- and 4-positions of the thiazole ring allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery campaigns. For instance, the introduction of various aryl or heteroaryl groups at the 2-position via cross-coupling reactions can modulate the compound's interaction with biological targets. Similarly, modification of the methanol group at the 4-position can influence the compound's pharmacokinetic properties, such as solubility and metabolic stability.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the thiazole proton, a singlet for the methylene protons of the methanol group, and a broad singlet for the hydroxyl proton (which may exchange with D₂O). The formation of the hydrochloride salt may cause a downfield shift of the thiazole proton due to the increased positive charge on the ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the three carbon atoms of the thiazole ring and one for the methylene carbon. The carbon bearing the bromine atom (C2) will be significantly deshielded.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel thiazole derivatives in the context of drug discovery and medicinal chemistry. Its key features include a readily functionalizable 2-bromo substituent and a 4-methanol group that can be further modified. The hydrochloride salt form offers the advantage of enhanced aqueous solubility, which is beneficial for both chemical reactions and biological assays. This guide provides a foundational understanding of this important chemical entity, empowering researchers to leverage its synthetic potential in their quest for new therapeutic agents.

References

-

MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available at: [Link]

-

MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available at: [Link]

-

Patsnap. Preparation method of 2-(2-bromo-1,3-thiazol-5-yl) acetonitrile. Available at: [Link]

-

ResearchGate. (PDF) 2-Bromo-4-phenyl-1,3-thiazole. Available at: [Link]

- Google Patents. AU2004200096A1 - 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents.

- Google Patents. CN101550113B - Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode.

-

PMC. [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol. Available at: [Link]

-

PubChem. 2-Bromo-4-methyl-1,3-thiazole. Available at: [Link]

-

PubChem. 2-Amino-5-bromo-4-methyl-1,3-thiazole hydrochloride. Available at: [Link]

-

Cheméo. Chemical Properties of Thiazole, 2-bromo- (CAS 3034-53-5). Available at: [Link]

-

ERIC. Spectroscopy Data for Undergraduate Teaching. Available at: [Link]

-

SpectraBase. 2-(4-bromophenyl)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide - Optional[13C NMR]. Available at: [Link]

-

Wikipedia. Thiamine. Available at: [Link]

Sources

(2-Bromo-1,3-thiazol-4-yl)methanol hydrochloride molecular structure and weight

An In-Depth Technical Guide to (2-Bromo-1,3-thiazol-4-yl)methanol Hydrochloride: A Key Intermediate in Pharmaceutical Synthesis

Introduction

This compound is a heterocyclic organic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold found in numerous biologically active compounds and approved drugs, including Vitamin B1 (Thiamine)[1]. The presence of a bromine atom and a hydroxymethyl group on this core structure makes (2-Bromo-1,3-thiazol-4-yl)methanol a highly versatile and reactive building block. The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of molecular complexity, while the methanol moiety can be oxidized or otherwise modified. This guide provides a comprehensive technical overview of its molecular structure, properties, synthesis, applications, and safety protocols, tailored for researchers and professionals in drug development.

Molecular Structure and Physicochemical Properties

The structural identity and properties of a chemical entity are foundational to its application in synthesis. This compound possesses a unique arrangement of functional groups that dictates its reactivity and utility.

Molecular Structure

The molecule consists of a central 1,3-thiazole ring. A bromine atom is substituted at the C2 position, and a methanol group (-CH₂OH) is attached to the C4 position. As a hydrochloride salt, the thiazole nitrogen is protonated and associated with a chloride ion.

Caption: Molecular structure of this compound.

Physicochemical Data

A summary of the key identifiers and properties of the parent compound, (2-Bromo-1,3-thiazol-4-yl)methanol, is provided below. The hydrochloride salt will have a correspondingly higher molecular weight.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1609396-56-6 | [2] |

| Molecular Formula | C₄H₅BrClNOS | Derived |

| Molecular Weight | 230.51 g/mol | Derived |

| Parent Compound Formula | C₄H₄BrNOS | [3][4] |

| Parent Compound MW | 194.05 g/mol | [4][5] |

| Canonical SMILES | C1=C(N=C(S1)CO)Br | [3] |

| InChI Key | FLYOCGYCIHPZRF-UHFFFAOYSA-N | [3] |

| Appearance | Solid (predicted) | [6] |

| Boiling Point | 277.6 ± 20.0 °C at 760 mmHg | [5] |

| Density | 1.9 ± 0.1 g/cm³ | [5] |

| XLogP3 | 1.08 | [5] |

Synthesis and Reaction Mechanisms

The synthesis of substituted thiazoles often involves the Hantzsch thiazole synthesis or modifications thereof. A plausible synthetic route to (2-Bromo-1,3-thiazol-4-yl)methanol involves the reaction of a thioamide with an α-haloketone or α-haloaldehyde, followed by functional group manipulation.

General Synthetic Workflow

The preparation of this specific building block can be conceptualized as a multi-step process. A common strategy involves first constructing the core thiazole ring with appropriate functional groups that can be later converted to the desired methanol and bromide substituents. For instance, synthesis can begin with an ester-substituted thiazole, which is then reduced to the alcohol.

Caption: Plausible synthetic workflow for this compound.

Mechanistic Considerations

-

Ester Reduction: The choice of reducing agent is critical. Lithium aluminium hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of reducing the ester to a primary alcohol. Its high reactivity necessitates careful handling under anhydrous conditions. Diisobutylaluminium hydride (DIBAL-H) offers a milder alternative that can often be used at lower temperatures, providing better control and selectivity.

-

Bromination Strategy: The bromine atom is typically introduced either at the start (using a bromo-substituted precursor) or later in the synthesis via electrophilic bromination of the thiazole ring. The C2 position of the thiazole ring is susceptible to metallation followed by quenching with an electrophilic bromine source, or direct halogenation under specific conditions.

-

Salt Formation: The final step involves treating the free base with a solution of hydrogen chloride (e.g., HCl in diethyl ether or dioxane). The basic nitrogen atom of the thiazole ring is protonated, forming the stable, crystalline hydrochloride salt, which often improves handling and stability.

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile intermediate for constructing more elaborate molecular architectures. The thiazole nucleus is a key component in drugs with diverse therapeutic actions.[7]

Role as a Chemical Building Block

This compound provides at least two points for diversification:

-

C2-Position (Bromo group): This site is ideal for metal-catalyzed cross-coupling reactions. This allows for the attachment of various aryl, heteroaryl, or alkyl groups, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

-

C4-Position (Methanol group): The primary alcohol can be oxidized to an aldehyde or carboxylic acid, esterified, or converted into an amine, providing a second vector for modification and library synthesis.

Caption: Role as a versatile scaffold for synthesizing diverse therapeutic agent classes.

Precedent in Medicinal Chemistry

Thiazole derivatives are integral to many areas of drug discovery. Research has demonstrated their potential as:

-

Anticancer Agents: Many thiazole-containing compounds have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[8]

-

Antimicrobial Agents: The thiazole ring is a component of several antibacterial and antifungal compounds. The synthesis of novel thiazole derivatives remains an active area of research to combat drug-resistant pathogens.[7][9]

-

Kinase Inhibitors: As a key scaffold, thiazoles are frequently used to design inhibitors of protein kinases, which are critical targets in oncology and inflammatory diseases.[10]

By providing a reliable starting point for such syntheses, this compound serves as a valuable tool for accelerating the discovery of new therapeutic agents.

Safety, Handling, and Storage

Proper handling of chemical reagents is paramount for laboratory safety. The information below is synthesized from available safety data sheets (SDS) for closely related bromo-thiazole compounds and should be considered as guidance. An SDS specific to the hydrochloride salt should always be consulted.

Hazard Identification

Based on data for analogous structures, this compound is expected to present the following hazards.

| Hazard Class | GHS Classification | Precautionary Statement Codes |

| Acute Toxicity | Category 4 (Oral) - H302: Harmful if swallowed | P301+P312 |

| Skin Irritation | Category 2 - H315: Causes skin irritation | P280, P302+P352 |

| Eye Irritation | Category 2 - H319: Causes serious eye irritation | P280, P305+P351+P338 |

| Respiratory Irritation | STOT SE 3 - H335: May cause respiratory irritation | P261, P304+P340 |

Recommended Safety Protocols

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[11][12] Eyewash stations and safety showers should be readily accessible.[13]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[13]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Avoid direct skin contact.[11]

-

Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH/MSHA approved respirator.[13]

-

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If symptoms persist, seek medical attention.[12]

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. If irritation occurs, get medical advice.[11][12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13][14]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[11]

-

-

Storage and Handling:

Conclusion

This compound is more than a mere collection of atoms; it is a strategically designed chemical tool. Its structure combines the stable, biologically relevant thiazole core with two distinct, reactive functional groups. This duality makes it an invaluable starting material for the synthesis of complex molecules aimed at pressing therapeutic challenges. For researchers in drug development, understanding the properties, synthesis, and safe handling of this building block is essential for leveraging its full potential in the creation of next-generation pharmaceuticals.

References

-

Thor Specialities (UK) LTD. (2019). Safety data sheet: ACTICIDE LT 2. Available at: [Link]

-

Fisher Scientific. SAFETY DATA SHEET: 2-Bromo-4-(2-thienyl)thiazole. Available at: [Link]

-

Alchem Pharmtech. CAS 885280-57-9 | [2-(3-BROMO-PHENYL)-THIAZOL-4-YL]-METHANOL. Available at: [Link]

-

Al-Ostath, A., et al. (2022). Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/molinspiration properties. PLoS ONE. Available at: [Link]

-

El-Metwaly, N., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. Available at: [Link]

-

Ahmad, I., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available at: [Link]

-

Georganics. 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. Available at: [Link]

-

Xiang, H., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry. Available at: [Link]

-

PubChemLite. (4-bromo-1,3-thiazol-2-yl)methanol. Available at: [Link]

-

Alichem. (4-bromo-1,3-thiazol-2-yl)methanol. Available at: [Link]

-

Wikipedia. Thiamine. Available at: [Link]

Sources

- 1. Thiamine - Wikipedia [en.wikipedia.org]

- 2. You are being redirected... [hit2lead.com]

- 3. PubChemLite - (4-bromo-1,3-thiazol-2-yl)methanol (C4H4BrNOS) [pubchemlite.lcsb.uni.lu]

- 4. labsolu.ca [labsolu.ca]

- 5. echemi.com [echemi.com]

- 6. (2-Bromo-4-methylthiazol-5-yl)methanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

- 8. Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]

- 10. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.ie [fishersci.ie]

- 12. capotchem.cn [capotchem.cn]

- 13. fishersci.com [fishersci.com]

- 14. leap.epa.ie [leap.epa.ie]

- 15. fishersci.com [fishersci.com]

Spectroscopic Characterization of (2-Bromo-1,3-thiazol-4-yl)methanol hydrochloride: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of (2-Bromo-1,3-thiazol-4-yl)methanol hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. In the absence of published experimental spectra for this specific hydrochloride salt, this guide synthesizes predicted data based on the analysis of structurally related compounds and foundational spectroscopic principles. Furthermore, it offers detailed, field-proven protocols for acquiring high-quality spectroscopic data.

Introduction: The Importance of Spectroscopic Characterization

(2-Bromo-1,3-thiazol-4-yl)methanol is a heterocyclic compound of interest in medicinal chemistry and materials science. The thiazole ring is a key structural motif in numerous pharmacologically active molecules.[1] The introduction of a bromine atom and a hydroxymethyl group provides avenues for further chemical modification, making it a valuable building block in synthetic chemistry.

As with any novel or synthesized compound, unambiguous structural confirmation is paramount. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for elucidating the molecular structure, identifying functional groups, and confirming the purity of a substance.[2][3] This guide provides a predictive framework for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity of atoms.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are based on known data for similar thiazole derivatives and take into account the electronic effects of the substituents and the protonation of the thiazole nitrogen.[4][5][6]

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Thiazole H-5 | 7.5 - 7.8 | Singlet | 1H |

| Methylene (-CH₂OH) | 4.6 - 4.9 | Singlet | 2H |

| Hydroxyl (-OH) | 5.0 - 5.5 | Broad Singlet | 1H |

| N-H (hydrochloride) | 13.0 - 15.0 | Broad Singlet | 1H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Thiazole C-2 (C-Br) | 140 - 145 |

| Thiazole C-4 (C-CH₂OH) | 150 - 155 |

| Thiazole C-5 | 115 - 120 |

| Methylene (-CH₂OH) | 55 - 60 |

Rationale Behind Predictions

-

¹H NMR: The proton at the 5-position of the thiazole ring is expected to appear as a singlet in the aromatic region. The methylene protons of the hydroxymethyl group will also likely be a singlet. The hydroxyl and the N-H proton (from the hydrochloride) are expected to be broad singlets and their chemical shifts can be highly dependent on the solvent and concentration.

-

¹³C NMR: The carbon bearing the bromine (C-2) will be significantly downfield. The C-4 carbon, attached to the hydroxymethyl group, will also be downfield. The C-5 carbon will be the most upfield of the thiazole ring carbons. The methylene carbon will appear in the aliphatic region.

Experimental Protocol for NMR Data Acquisition

This protocol outlines the steps for acquiring high-quality NMR spectra of this compound.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.[7]

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). For hydrochloride salts, polar solvents are generally required for good solubility.[8][9]

-

Ensure the sample is fully dissolved. Gentle warming or vortexing may be necessary.[7]

-

Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette to remove any particulate matter.[10]

-

Transfer the clear solution to a clean, dry 5 mm NMR tube.[10]

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum. A sufficient number of scans should be used to obtain a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.[7]

-

NMR Workflow Diagram

Caption: Workflow for FTIR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound. The fragmentation pattern can also provide valuable structural information.

Predicted Mass Spectrum Data

For this compound, electrospray ionization (ESI) is a suitable soft ionization technique that would likely produce the protonated molecule of the free base. [11][12][13] Table 4: Predicted Mass Spectrometry Data for (2-Bromo-1,3-thiazol-4-yl)methanol

| Ion | Predicted m/z | Relative Abundance | Notes |

| [M+H]⁺ | 209.9/211.9 | ~1:1 | Molecular ion of the free base, showing the characteristic isotopic pattern for one bromine atom. |

| [M-OH]⁺ | 192.9/194.9 | Variable | Loss of the hydroxyl group. |

| [M-CH₂OH]⁺ | 178.9/180.9 | Variable | Loss of the hydroxymethyl group. |

Rationale Behind Predictions

-

Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 natural abundance. [14][15]Therefore, any fragment containing a bromine atom will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units. [16]* Molecular Ion: Using ESI, the protonated molecular ion of the free base, [C₄H₄BrNOS + H]⁺, is expected.

-

Fragmentation: Common fragmentation pathways for this molecule could involve the loss of the hydroxyl group or the entire hydroxymethyl group.

Experimental Protocol for Mass Spectrometry Data Acquisition

This protocol outlines the general steps for acquiring a mass spectrum using ESI-MS.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid may be added to promote protonation.

-

Ensure the sample is fully dissolved.

-

-

Instrument Setup:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to obtain a stable and strong signal.

-

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode over an appropriate m/z range.

-

If fragmentation information is desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

-

Mass Spectrometry Workflow Diagram

Caption: Workflow for mass spectrometry analysis.

Conclusion

This technical guide provides a predictive spectroscopic framework and detailed experimental protocols for the characterization of this compound. By leveraging established spectroscopic principles and data from analogous structures, researchers can confidently approach the structural elucidation of this compound. The provided step-by-step methodologies and workflows serve as a practical resource for obtaining high-quality NMR, IR, and MS data, ensuring the scientific integrity and trustworthiness of the analytical results.

References

-

Korfmacher, W. A. (2005). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 40(8), 971-987. [Link]

-

Cai, Y., & Konermann, L. (2013). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 85(1), 348-355. [Link]

-

Konermann, L., Ahadi, E., Rodriguez, A. D., & Vahidi, S. (2013). Unraveling the mechanism of electrospray ionization. Analytical Chemistry, 85(1), 2-9. [Link]

-

Zhou, S., & Cook, K. D. (2000). A Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry. Chemistry Letters, 29(4), 352-353. [Link]

-

Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms. [Link]

-

El-Metwaly, N., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules, 28(14), 5481. [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

-

Wróbel, M., et al. (2020). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 25(21), 5034. [Link]

-

Stefańska, A., et al. (2025). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. Chemistry – A European Journal. [Link]

-

Stefańska, A., et al. (2025). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. PubMed. [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

-

Stanoeva, E., et al. (2023). CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(3), 737-746. [Link]

-

Stefańska, A., et al. (2025). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. ResearchGate. [Link]

-

Al-Ostath, A., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 13(35), 24458-24476. [Link]

-

Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. [Link]

-

Wikipedia. (n.d.). Electrospray ionization. [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]

-

Taurins, A., & Blaga, A. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry, 35(7), 746-751. [Link]

-

Potapov, V. A., & Amosova, S. V. (2009). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 78(8), 713-730. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. [Link]

-

ResearchGate. (2025). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition. [Link]

-

Tailored Tutors. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. [Link]

-

University College London. (n.d.). Sample Preparation. [Link]

-

University of Durham. (n.d.). How to make an NMR sample. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Bromo-4-thiazolecarboxylic acid(5198-88-9) 1H NMR spectrum [chemicalbook.com]

- 5. 2-Bromothiazole(3034-53-5) 1H NMR spectrum [chemicalbook.com]

- 6. 2,4-Dibromothiazole(4175-77-3) 1H NMR [m.chemicalbook.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. organomation.com [organomation.com]

- 10. How to make an NMR sample [chem.ch.huji.ac.il]

- 11. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 13. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. youtube.com [youtube.com]

Synthesis of (2-Bromo-1,3-thiazol-4-yl)methanol hydrochloride starting materials

An In-depth Technical Guide to the Synthesis of (2-Bromo-1,3-thiazol-4-yl)methanol Hydrochloride: A Focus on Starting Materials and Synthetic Strategy

Authored by a Senior Application Scientist

Abstract

This compound is a key building block in modern medicinal chemistry, serving as a versatile intermediate for the synthesis of complex bioactive molecules.[1] Its utility stems from the trifunctional nature of the thiazole core, presenting distinct points for chemical modification. This guide provides an in-depth analysis of the prevalent synthetic routes to this compound, with a primary focus on the selection of starting materials and the underlying chemical principles that govern the transformations. We will dissect the most efficient pathways from readily available precursors, offering detailed experimental protocols and a comparative analysis of different strategies. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a comprehensive understanding of the practical synthesis of this important heterocyclic intermediate.

Introduction and Retrosynthetic Analysis

The thiazole ring is a privileged scaffold in pharmaceutical science, found in a multitude of approved drugs. The title compound, this compound, is particularly valuable. The bromine atom at the 2-position is highly reactive and amenable to a variety of cross-coupling reactions (e.g., Suzuki, Stille), allowing for the introduction of diverse substituents.[2] The hydroxymethyl group at the 4-position provides a handle for esterification, etherification, or oxidation to an aldehyde, enabling further molecular elaboration.

A retrosynthetic analysis reveals two primary strategic disconnections to access the target molecule. The final step is invariably the formation of the hydrochloride salt from the free base alcohol. The core challenge lies in constructing the functionalized thiazole ring and then reducing a carbonyl precursor to the required primary alcohol.

-

Strategy 1 (Ester Reduction): The most direct precursor to the alcohol is the corresponding ester, ethyl 2-bromo-1,3-thiazole-4-carboxylate. This intermediate is central to many synthetic approaches.

-

Strategy 2 (Aldehyde Reduction): An alternative precursor is 2-bromo-1,3-thiazole-4-carbaldehyde, which can be reduced to the target alcohol, often under milder conditions than ester reduction.

This guide will explore the synthesis of these key intermediates from fundamental starting materials.

Caption: Retrosynthetic analysis of the target compound.

Synthetic Pathway I: The Hantzsch-Sandmeyer Route

This is arguably the most common and well-documented pathway, leveraging the classic Hantzsch thiazole synthesis followed by a Sandmeyer-type diazotization and bromination. It offers a reliable route from inexpensive, commercially available starting materials.

Conceptual Workflow

The strategy begins with the construction of an aminothiazole ring system. The crucial amino group is then diazotized and displaced with a bromide, a robust transformation that avoids direct bromination of the electron-deficient thiazole ring. The resulting ester is then selectively reduced.

Caption: Workflow for the Hantzsch-Sandmeyer synthetic route.

Step-by-Step Synthesis and Rationale

Step 1: Synthesis of Ethyl 2-amino-1,3-thiazole-4-carboxylate

-

Starting Materials: Ethyl 3-bromopyruvate and Thiourea.

-

Reaction: Hantzsch Thiazole Synthesis.

-

Causality: This reaction is a cornerstone of heterocyclic chemistry. Thiourea acts as the nitrogen-sulfur dinucleophile. The thiocarbonyl sulfur attacks the α-carbon of the bromopyruvate, displacing the bromide. The amino group then condenses with the ketone carbonyl, and subsequent dehydration forms the stable aromatic thiazole ring. This method is highly efficient for constructing 2-aminothiazole scaffolds.[3]

Step 2: Synthesis of Ethyl 2-bromo-1,3-thiazole-4-carboxylate

-

Starting Material: Ethyl 2-amino-1,3-thiazole-4-carboxylate.

-

Reaction: Sandmeyer Reaction (Diazotization-Bromination).

-

Causality: Direct electrophilic bromination of the thiazole ring can be challenging and may lead to a mixture of products.[4] The Sandmeyer reaction provides a regioselective alternative. The primary amino group is treated with a nitrite source (e.g., Sodium Nitrite) in a strong acid (Hydrobromic Acid) at low temperatures to form a diazonium salt. This intermediate is an excellent leaving group (N₂) and is readily displaced by the bromide counter-ion, often catalyzed by a copper(I) salt, to cleanly install the bromine at the 2-position.[3][5]

Step 3: Reduction to (2-Bromo-1,3-thiazol-4-yl)methanol

-

Starting Material: Ethyl 2-bromo-1,3-thiazole-4-carboxylate.

-

Reaction: Ester Reduction.

-

Causality: The reduction of an ester to a primary alcohol requires a strong reducing agent.

-

Lithium aluminum hydride (LiAlH₄): This is a powerful, non-selective reducing agent capable of reducing esters, amides, and other carbonyls. It must be used in anhydrous ethereal solvents (e.g., THF, diethyl ether) and requires a careful aqueous workup.

-

Diisobutylaluminium hydride (DIBAL-H): This is another potent reducing agent that is often more selective than LiAlH₄ and can be used at low temperatures to potentially stop the reduction at the aldehyde stage if desired. For full reduction to the alcohol, stoichiometric amounts are used at slightly elevated temperatures.

-

Sodium borohydride (NaBH₄): Typically, NaBH₄ is not strong enough to reduce esters but can be effective in the presence of additives like LiCl or by using a large excess in specific solvent systems. It is, however, the reagent of choice for reducing aldehydes.[6]

-

Step 4: Formation of Hydrochloride Salt

-

Starting Material: (2-Bromo-1,3-thiazol-4-yl)methanol.

-

Reaction: Acid-Base Reaction.

-

Causality: The final product is often required as a hydrochloride salt to improve its stability, crystallinity, and handling properties. This is achieved by dissolving the free base alcohol in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol) and adding a solution of hydrogen chloride (e.g., HCl in ether or gaseous HCl). The basic nitrogen atom of the thiazole ring is protonated, leading to the precipitation of the hydrochloride salt.[7]

Experimental Protocol (Pathway I)

Protocol 1: Synthesis of Ethyl 2-bromo-1,3-thiazole-4-carboxylate[3]

-

Synthesis of Intermediate 1 (Ethyl 2-amino-1,3-thiazole-4-carboxylate):

-

Combine ethyl 3-bromopyruvate (1.0 eq) and thiourea (1.0 eq) in ethanol.

-

Reflux the mixture for 2-4 hours, monitoring by TLC until the starting materials are consumed.

-

Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

-

Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the aminothiazole intermediate.

-

-

Synthesis of Intermediate 2 (Ethyl 2-bromo-1,3-thiazole-4-carboxylate):

-

Dissolve sodium nitrite (4.0 eq) in dimethyl sulfoxide (DMSO) and heat to 60°C.

-

Add the aminothiazole intermediate (1.0 eq) and stir until dissolved.

-

Cool the flask in an ice bath to 0°C.

-

Slowly add a solution of 48% hydrobromic acid (4.0 eq) in DMSO, maintaining the temperature below 5°C.

-

Stir in the ice bath for 30 minutes.

-

Perform an aqueous workup by adding ethyl acetate and washing with water and brine.

-

Dry the organic phase, concentrate, and purify the crude product by column chromatography (e.g., ethyl acetate/petroleum ether) to obtain the pure bromo-ester.

-

Protocol 2: Reduction and Salt Formation

-

Reduction to Alcohol:

-

Prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous THF under a nitrogen atmosphere at 0°C.

-

Slowly add a solution of ethyl 2-bromo-1,3-thiazole-4-carboxylate (1.0 eq) in anhydrous THF.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Cool the reaction back to 0°C and carefully quench by the sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).

-

Filter the resulting solids and wash with THF or ethyl acetate.

-

Concentrate the filtrate to obtain the crude (2-Bromo-1,3-thiazol-4-yl)methanol.

-

-

Hydrochloride Salt Formation:

-

Dissolve the crude alcohol in a minimal amount of diethyl ether or ethyl acetate.

-

Slowly add a 2M solution of HCl in diethyl ether with stirring.

-

The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

-

Synthetic Pathway II: The Formylation Route

An alternative strategy involves starting with a simpler thiazole and introducing the C4-substituent later in the synthesis. This can be advantageous if 2-bromothiazole is a more accessible or cost-effective starting material.

Conceptual Workflow

This pathway begins with commercially available 2-bromothiazole. The key step is the regioselective introduction of a formyl group at the 4-position, followed by a straightforward reduction.

Caption: Workflow for the 2-bromothiazole formylation route.

Key Transformation: Formylation

-

Starting Material: 2-Bromothiazole.[8]

-

Reaction: Vilsmeier-Haack Formylation or Organometallic Approach.

-

Causality:

-

Vilsmeier-Haack Reaction: This classic method uses a Vilsmeier reagent, generated from phosphorus oxychloride (POCl₃) and a formamide (typically DMF), to formylate electron-rich heterocycles.[9] The thiazole ring, while less reactive than pyrrole or furan, can undergo this reaction to install a formyl group, primarily at the 5-position. However, regioselectivity can be an issue.

-

Organometallic Approach: A more controlled method involves deprotonation of the thiazole ring with a strong base followed by quenching with an electrophile. Lithiation of 2-bromothiazole with a strong base like n-butyllithium or LDA (lithium diisopropylamide) can occur at the 5-position.[10] Quenching the resulting organolithium species with DMF provides a reliable route to the 5-carbaldehyde. To achieve 4-formylation, more complex directed metalation strategies might be required, or one could start with a precursor that already has the 4-position functionalized. The reduction of the resulting 2-bromo-1,3-thiazole-4-carbaldehyde is readily achieved with mild reagents like sodium borohydride.[11]

-

Data Summary and Comparison

The choice of synthetic route depends on starting material availability, cost, scalability, and required purity.

| Step | Pathway I (Hantzsch-Sandmeyer) | Pathway II (Formylation) | Key Considerations |

| Starting Materials | Ethyl 3-bromopyruvate, Thiourea | 2-Bromothiazole, Formylating agent | Cost and availability of these primary feedstocks. |

| Key Intermediates | Ethyl 2-amino-thiazole-4-carboxylate, Ethyl 2-bromo-thiazole-4-carboxylate | 2-Bromo-thiazole-4-carbaldehyde | The amino intermediate in Pathway I is stable. The aldehyde in Pathway II is also generally stable. |

| Critical Reaction | Sandmeyer Reaction | Formylation | The Sandmeyer reaction is robust but uses stoichiometric nitrite and strong acid. Formylation regioselectivity can be a challenge. |

| Reduction | Ester -> Alcohol (Strong reductant needed, e.g., LiAlH₄) | Aldehyde -> Alcohol (Mild reductant sufficient, e.g., NaBH₄) | Pathway II offers a milder and often safer final reduction step. |

| Overall Yield | Typically 30-50% over 3 steps | Variable, highly dependent on formylation efficiency | Pathway I is well-established with predictable yields.[3] |

Conclusion

The synthesis of this compound is most reliably achieved via a multi-step sequence starting from ethyl 3-bromopyruvate and thiourea. This pathway, involving a Hantzsch thiazole synthesis, a Sandmeyer reaction, ester reduction, and final salt formation, is well-documented and utilizes readily accessible starting materials. While alternative routes, such as the formylation of 2-bromothiazole, are viable, they may present challenges in regiocontrol. For researchers and drug development professionals, understanding the causality behind each synthetic step—from the nucleophilic attack in the Hantzsch reaction to the diazotization-displacement mechanism of the Sandmeyer reaction—is paramount for successful optimization and scale-up. The protocols and strategies outlined in this guide provide a solid, evidence-based foundation for the practical synthesis of this valuable chemical intermediate.

References

-

Organic Syntheses. 4-Thiazolecarboxylic acid, ethyl ester. Available at: [Link]

-

Lookchem. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Available at: [Link]

-

PubMed. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Available at: [Link]

- Google Patents. CN101550113B - Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode.

- Google Patents. CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds.

-

Georganics. 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. Available at: [Link]

-

National Institutes of Health. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Available at: [Link]

- Google Patents. US3274207A - Processes for preparing thiazole carboxylic acids.

-

MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available at: [Link]

-

Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]

-

Chemguide. reaction of aldehydes and ketones with grignard reagents. Available at: [Link]

-

Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. Available at: [Link]

-

Master Organic Chemistry. Reactions of Grignard Reagents. Available at: [Link]

-

National Center for Biotechnology Information. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available at: [Link]

-

Indian Academy of Sciences. IV. Bromination and Nitration of Some Monosubstituted Thiazoles. Available at: [Link]

-

ResearchGate. Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Available at: [Link]

-

National Institutes of Health. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. Available at: [Link]

-

ResearchGate. Synthesis of the 2-aminothiazole-4-carboxylate analogues.... Available at: [Link]

-

Indian Academy of Sciences. Metal-free selective aryl C–H formylation co-controlled by 1,2,3-triazole and hydroxyl using DMSO. Available at: [Link]

-

Chemguide. esterification - alcohols and carboxylic acids. Available at: [Link]

-

International Journal of ChemTech Research. Synthesis New and Novel Aryl Thiazole Derivatives Compounds. Available at: [Link]

-

PubChem. 2-Bromo-1,3-thiazole-4-carboxamide | C4H3BrN2OS | CID 45789632. Available at: [Link]

-

Matrix Fine Chemicals. 2-BROMO-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID. Available at: [Link]

-

Organic Chemistry Portal. Ester synthesis by esterification. Available at: [Link]

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS # 100367-77-9, Ethyl 2-bromothiazole-4-carboxylate, 2-Bromothiazole-4-carboxylic acid ethyl ester - chemBlink [chemblink.com]

- 3. Page loading... [wap.guidechem.com]

- 4. lookchem.com [lookchem.com]

- 5. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. You are being redirected... [hit2lead.com]

- 8. 2-Bromothiazole 98 3034-53-5 [sigmaaldrich.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. jk-sci.com [jk-sci.com]

Potential applications of (2-Bromo-1,3-thiazol-4-yl)methanol in medicinal chemistry

An In-depth Technical Guide for Medicinal Chemistry Professionals

(2-Bromo-1,3-thiazol-4-yl)methanol: A Versatile Scaffold for Modern Drug Discovery

Executive Summary

The 1,3-thiazole ring is a cornerstone of medicinal chemistry, embedded in the structure of numerous FDA-approved drugs.[1][2][3][4] This guide focuses on a particularly strategic building block: (2-Bromo-1,3-thiazol-4-yl)methanol. We will dissect the molecule's inherent potential, stemming from its trifecta of key features: the bio-active thiazole core, a highly versatile C2-bromo handle for diversification, and a C4-hydroxymethyl group for modulating pharmacokinetics and target engagement. This document serves as a technical primer for researchers, providing a rationale for its use, detailed synthetic strategies, and a roadmap for its application in developing novel therapeutic agents across various disease areas, including oncology, infectious diseases, and inflammation.

The Thiazole Nucleus: A Privileged Scaffold in Therapeutics

The five-membered thiazole heterocycle is a recurring motif in a multitude of biologically active compounds, from natural products like Vitamin B1 (Thiamine) to synthetic pharmaceuticals such as the antiretroviral Ritonavir and the anticancer agent Dasatinib.[2][5] Its prevalence is not coincidental; the ring system offers a unique combination of physicochemical properties that are highly advantageous for drug design:

-

Aromatic Stability & Planarity: The thiazole ring is an aromatic system with 6 π-electrons, conferring chemical stability.[4] Its planarity allows for effective π-stacking interactions with aromatic residues in protein binding sites.[6]

-

Hydrogen Bonding Capability: The nitrogen atom at position 3 is a hydrogen bond acceptor, a critical feature for anchoring a ligand within a target's active site.

-

Bioisosteric Versatility: The thiazole ring is a well-established bioisostere for other aromatic systems like phenyl, pyrazole, and pyridine rings.[7][8] Substituting a phenyl ring with a thiazole can mitigate metabolic liabilities associated with CYP-mediated oxidation, improve aqueous solubility, and fine-tune electronic properties without losing essential binding interactions.[8]

-

Diverse Biological Activities: Thiazole derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, antidiabetic, and antioxidant effects.[9][10][11][12]

Our focus, (2-Bromo-1,3-thiazol-4-yl)methanol, is not just another thiazole; its specific substitution pattern unlocks a powerful and logical path for lead optimization.

Strategic Functionalization: Deconstructing the Potential

The true power of this scaffold lies in the strategic placement of its functional groups. The C2-bromo and C4-hydroxymethyl groups are not mere decorations; they are deliberate handles for synthetic manipulation and pharmacodynamic optimization.

The C2-Bromo Group: A Gateway to Chemical Diversity

The bromine atom at the C2 position is the molecule's primary reactive center. It is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions, which are the workhorses of modern medicinal chemistry for forming carbon-carbon and carbon-heteroatom bonds.[13][14][15] This allows for the systematic and efficient construction of vast chemical libraries to explore structure-activity relationships (SAR).

-

Suzuki-Miyaura Coupling: To form C-C bonds with aryl or heteroaryl boronic acids/esters. This is ideal for introducing substituted phenyl rings, pyridines, or other aromatic systems to probe hydrophobic pockets or establish further vector space for modification.[14][16][17]

-

Sonogashira Coupling: To form C-C triple bonds with terminal alkynes. The resulting alkynylthiazole can act as a rigid linker or engage in specific interactions within a binding site.[18][19][20][21]

-

Buchwald-Hartwig Amination: To form C-N bonds with a wide range of primary and secondary amines. This is arguably one of the most powerful reactions in drug discovery, enabling the introduction of functionalities that can act as hydrogen bond donors/acceptors or basic centers for salt formation, profoundly impacting solubility and cell permeability.[13][22][23][24]

The C4-Hydroxymethyl Group: The Pharmacophore and PK Modulator

The hydroxymethyl (-CH2OH) group is a subtle but powerful feature that significantly influences a molecule's drug-like properties.[25][26]

-

Enhanced Solubility: The introduction of a hydroxyl group typically reduces lipophilicity by 1.5 to 2 log units, which can be critical for improving the aqueous solubility of a compound series.[26]

-

Key Binding Interactions: As both a hydrogen bond donor (via the -OH proton) and acceptor (via the oxygen lone pairs), this group can form strong, directional interactions with polar residues (e.g., Ser, Thr, Tyr, or backbone amides) in a target protein, often leading to a significant boost in potency and selectivity.[6][25][27]

-

Metabolic Stability: While hydroxyl groups can be sites of metabolism (e.g., glucuronidation), their introduction can also block metabolism at an adjacent site.[25]

-

Prodrug Handle: The alcohol functionality can be readily derivatized to form esters or ethers, providing a potential avenue for developing prodrugs with improved bioavailability or targeted release.

Synthetic Accessibility & Diversification Workflows

A key advantage of (2-Bromo-1,3-thiazol-4-yl)methanol is its straightforward accessibility from commercially available starting materials, making it a cost-effective and practical scaffold for research programs.

Synthesis of the Core Scaffold

The most common route involves the reduction of the corresponding aldehyde, 2-bromothiazole-4-carbaldehyde, which is commercially available.[28][29][30]

Caption: Synthesis of the target scaffold via reduction.

Protocol 1: Synthesis of (2-Bromo-1,3-thiazol-4-yl)methanol

-

Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-bromothiazole-4-carbaldehyde (1.0 eq).

-

Dissolution: Dissolve the aldehyde in anhydrous methanol (approx. 0.2 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reduction: Add sodium borohydride (NaBH4) (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor reaction completion by TLC or LC-MS.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution at 0 °C.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purification: The resulting crude solid or oil can be purified by flash column chromatography on silica gel to yield the pure product.

Diversification via Cross-Coupling: A Practical Guide

The following diagram and protocols illustrate how the core scaffold can be used as a central hub for generating diverse molecular libraries.

Caption: Diversification pathways from the core scaffold.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Causality: This protocol is designed for robust C-C bond formation. The choice of a modern phosphine ligand (like SPhos or XPhos) is critical for efficiently coupling electron-rich heteroaryl bromides, which can be challenging for older catalyst systems.[31] A mixed solvent system like dioxane/water ensures solubility for both organic and inorganic reagents.

-

Setup: In a microwave vial or Schlenk tube, combine (2-Bromo-1,3-thiazol-4-yl)methanol (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), and a suitable base such as K2CO3 or Cs2CO3 (2.0-3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh3)4 (5 mol %), or a combination of a palladium source like Pd2(dba)3 (2.5 mol %) and a ligand like SPhos (5-10 mol %).

-

Solvent & Degas: Add a solvent mixture (e.g., 1,4-dioxane and water, 4:1 ratio). Degas the mixture thoroughly by bubbling argon through it for 15-20 minutes or by three freeze-pump-thaw cycles.

-

Reaction: Heat the reaction mixture to 80-110 °C for 2-16 hours. Monitor progress by LC-MS.

-

Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate. Purify the residue by column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling

Causality: This is a copper-co-catalyzed reaction, a classic and reliable method for forming C(sp2)-C(sp) bonds.[21] The amine (e.g., triethylamine or diisopropylamine) acts as both the base and a solvent. Performing the reaction under an inert atmosphere is crucial to prevent oxidative homocoupling of the alkyne (Glaser coupling).

-

Setup: To a Schlenk tube, add (2-Bromo-1,3-thiazol-4-yl)methanol (1.0 eq), Pd(PPh3)2Cl2 (3 mol %), and copper(I) iodide (CuI) (5 mol %).

-

Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

-

Reagent Addition: Add anhydrous solvent (e.g., THF or DMF), followed by an amine base (e.g., triethylamine, 2.0-3.0 eq) and the terminal alkyne (1.2 eq).

-